molecular formula C19H22N6O3S B4912019 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B4912019
M. Wt: 414.5 g/mol
InChI Key: RSKWXUYDEDJIDF-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a piperazine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution with Piperazine: The pyridazine core is then reacted with 1-(2-methoxy-5-methylbenzenesulfonyl)piperazine under basic conditions to introduce the piperazine moiety.

    Introduction of the Pyrazole Ring: Finally, the compound is reacted with a pyrazole derivative to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine and pyrazole rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products include hydroxylated or carboxylated derivatives.

    Reduction: Products include sulfide derivatives.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

3-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
  • 3-[4-(2-Methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Uniqueness

3-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is unique due to the presence of both the methoxy and methyl groups on the benzenesulfonyl moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-15-4-5-16(28-2)17(14-15)29(26,27)24-12-10-23(11-13-24)18-6-7-19(22-21-18)25-9-3-8-20-25/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKWXUYDEDJIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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